Helical Wrapping Fidelity: Single Diastereomer Formation vs. Stereoisomeric Mixtures with DACH Ligands
When chiral tetradentate diamine-diolate ligands are assembled around octahedral titanium and zirconium centers, 2,2'-bipyrrolidine-based ligands consistently yield (enantiomerically pure) single diastereomers, whereas N,N'-dimethyl-trans-1,2-diaminocyclohexane (DACH)-based ligands, prepared under identical conditions, yield mixtures of stereoisomers in all cases [1]. This is a qualitative but absolute differentiation: the bipyrrolidine scaffold achieves perfect diastereoselective helical wrapping; DACH does not achieve any measurable diastereoselectivity.
| Evidence Dimension | Diastereoselectivity of helical wrapping around octahedral Ti(IV) and Zr(IV) centers |
|---|---|
| Target Compound Data | Single diastereomer; enantiomerically pure complexes |
| Comparator Or Baseline | N,N'-Dimethyl-trans-1,2-diaminocyclohexane (DACH): mixtures of stereoisomers in all complexes studied |
| Quantified Difference | Absolute: single diastereomer (bipyrrolidine) vs. stereoisomeric mixtures (DACH)—a qualitative all-or-none outcome |
| Conditions | Synthesis of tetradentate dianionic diamine-diolate ligands, complexation to Ti(OiPr)4 or Zr(OtBu)4, characterization by X-ray crystallography and NMR (Inorg. Chem. 2009) |
Why This Matters
For procurement decisions in asymmetric catalysis, the inability of DACH to deliver stereochemically homogeneous metal complexes disqualifies it for applications requiring defined chiral-at-metal environments; bipyrrolidine is the mandatory choice.
- [1] Sergeeva, E.; Kopilov, J.; Goldberg, I.; Kol, M. 2,2′-Bipyrrolidine versus 1,2-Diaminocyclohexane as Chiral Cores for Helically Wrapping Diamine−Diolate Ligands. Inorg. Chem. 2009, 48 (17), 8075–8077. View Source
